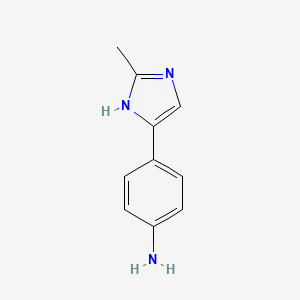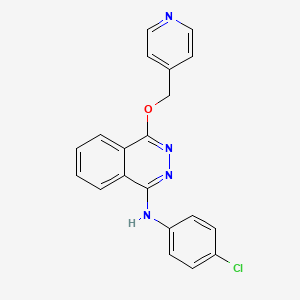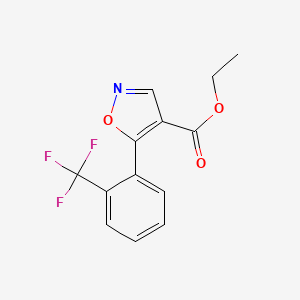
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride is a chemical compound with the molecular formula C6H9N3O2S·HCl. It consists of a pyridine ring substituted with a hydrazino group at the 2-position and a methanesulfonyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyridines. These products are often of interest due to their potential biological activity and applications in various fields .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antiulcer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group is highly reactive and can form covalent bonds with various biomolecules, leading to the modulation of biological processes. This compound may inhibit enzymes, alter signal transduction pathways, or interact with nucleic acids, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinopyridine: Similar structure but lacks the methanesulfonyl group.
5-Methanesulfonyl-2-pyridylhydrazine: Similar structure but with different substitution patterns on the pyridine ring.
2-Hydrazino-3-(methanesulfonyl)pyridine: Similar structure but with the methanesulfonyl group at the 3-position instead of the 5-position.
Uniqueness
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride is unique due to the presence of both the hydrazino and methanesulfonyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C6H10ClN3O2S |
|---|---|
Molekulargewicht |
223.68 g/mol |
IUPAC-Name |
(5-methylsulfonylpyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-12(10,11)5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H |
InChI-Schlüssel |
YQROIWIBMFDIAA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CN=C(C=C1)NN.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline](/img/structure/B8634010.png)






![4-(3-Chloro[1,1'-biphenyl]-2-yl)butanoic acid](/img/structure/B8634060.png)


![{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}acetyl chloride](/img/structure/B8634075.png)

